molecular formula C16H15NO5 B5886626 Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-

Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-

Cat. No.: B5886626
M. Wt: 301.29 g/mol
InChI Key: CUSPYDFKIGWQDR-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- is a derivative of vanillin, known for its aromatic properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- typically involves the reaction of isovanillin with ethyl bromide in the presence of sodium hydroxide and tetrabutylammonium fluoride. The reaction is carried out at 25°C for 4 hours, resulting in an off-white solid powder with a purity of 99.9% and a yield of 96.1% .

Chemical Reactions Analysis

Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- can be compared with other similar compounds such as:

These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-.

Properties

IUPAC Name

3-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-2-21-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSPYDFKIGWQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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